molecular formula C15H19NO4 B2792531 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide CAS No. 1172380-70-9

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide

Cat. No. B2792531
CAS RN: 1172380-70-9
M. Wt: 277.32
InChI Key: ZTIQZDFBCFQAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide” is an organic compound . It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple bonds, aromatic rings, and ether groups . It contains a total of 43 bonds, including 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 5 aromatic ethers, and 1 sulfonamide .

Advantages and Limitations for Lab Experiments

BP897 has a number of advantages for use in laboratory experiments. Its selective binding to dopamine D3 receptors allows for the study of the role of dopamine in behavior, cognition, and addiction. Additionally, BP897 has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation of BP897 is that it is a synthetic compound, which may limit its applicability to natural systems.

Future Directions

There are a number of future directions for research on BP897. One area of research is the development of new compounds that selectively target dopamine D3 receptors. Another area of research is the study of the effects of BP897 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, there is a need for further research on the potential therapeutic applications of BP897, particularly in the treatment of addiction and inflammatory diseases.
Conclusion:
In conclusion, BP897 is a synthetic compound that has gained significant attention in the field of scientific research. Its selective binding to dopamine D3 receptors has led to its use as a tool to study the role of dopamine in behavior, cognition, and addiction. Additionally, BP897 has been shown to have a number of biochemical and physiological effects, including anti-inflammatory effects and a low toxicity profile. While there are limitations to the use of BP897 in laboratory experiments, there are a number of future directions for research on this compound, including the development of new compounds that selectively target dopamine D3 receptors and the study of its potential therapeutic applications.

Synthesis Methods

The synthesis of BP897 involves several steps, including the reaction of 2-(2H-1,3-benzodioxol-5-yloxy)ethanol with cyclopentanecarboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-diisopropylethylamine to form the final product, BP897.

Scientific Research Applications

BP897 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been its use as a tool to study the role of dopamine in the brain. BP897 has been shown to selectively block dopamine D3 receptors, which has led to its use in studying the effects of dopamine on behavior, cognition, and addiction.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-15(11-3-1-2-4-11)16-7-8-18-12-5-6-13-14(9-12)20-10-19-13/h5-6,9,11H,1-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIQZDFBCFQAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.